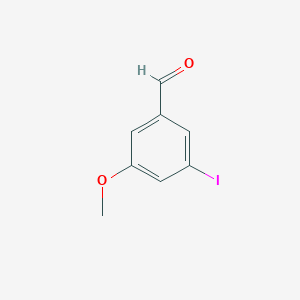
3-Iodo-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine and methoxy groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxybenzaldehyde typically involves the iodination of 5-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent. For example, the reaction can be carried out using iodine (I2) and an oxidant such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar iodination techniques. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products:
Oxidation: 3-Iodo-5-methoxybenzoic acid.
Reduction: 3-Iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
2-Iodo-5-methoxybenzaldehyde: Similar structure but with the iodine atom at a different position on the benzene ring.
3-Iodo-4-methoxybenzaldehyde: Similar structure but with the methoxy group at a different position.
5-Iodovanillin: Contains an additional hydroxyl group on the benzene ring.
Uniqueness: 3-Iodo-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
3-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
InChI Key |
RKSCAWQHWQYHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















